molecular formula C10H14ClNO2 B554520 z-d-Glu(obzl)-oh CAS No. 59486-73-6

z-d-Glu(obzl)-oh

Cat. No.: B554520
CAS No.: 59486-73-6
M. Wt: 371.4 g/mol
InChI Key: FNNXQLSKQSVNLL-FVGYRXGTSA-N
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Description

The compound z-d-Glu(obzl)-oh is a derivative of D-glutamic acid. It is commonly used in the synthesis of various compounds, particularly in peptide synthesis. The compound is known for its high purity and stability, making it a valuable reagent in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of z-d-Glu(obzl)-oh typically involves the protection of the amino group of D-glutamic acid with a benzyloxycarbonyl (Cbz or Z) group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H21NO6
  • Molecular Weight : 371.4 g/mol
  • CAS Number : 65706-99-2
  • Synonyms : Cbz-D-Glu-OBzl, N-Cbz-D-glutamic acid alpha-benzyl ester

The compound features a benzyl ester group that enhances its lipophilicity and stability, making it a valuable intermediate in synthetic chemistry.

Applications in Peptide Synthesis

1. Peptide Chain Elongation
Z-D-Glu(OBzl)-OH is utilized in the selective stepwise elongation of peptide chains. It serves as a key building block for synthesizing dipeptides and tripeptides through acylation reactions with protected amino acids. The retention of chirality during these reactions has been demonstrated, allowing for the synthesis of optically pure peptides .

Peptide Type Yield (%) Methodology
Dipeptides65-97Acylation with N-protected α-aminoacylbenzotriazoles
TripeptidesVariableSequential coupling reactions

2. Synthesis of Immunoadjuvants
Research indicates that this compound can be transformed into structural analogs of muramyl peptides, which are known for their immunoadjuvant properties. This application is crucial for developing vaccines and enhancing immune responses .

Drug Development

1. NMDA Receptor Modulation
this compound has been explored as a precursor for synthesizing compounds that modulate NMDA receptors, which are vital in neurological research. Variants derived from this compound have shown potential in enhancing synaptic transmission and neuroprotection .

2. Antioxidant Peptides
Recent studies have highlighted the role of peptides synthesized from this compound in exhibiting antioxidant properties. These peptides can mitigate oxidative stress in various cell types, suggesting therapeutic applications in conditions like neurodegeneration and cardiovascular diseases .

Case Studies

Case Study 1: Peptide Synthesis for Drug Discovery
A study demonstrated the efficient synthesis of a novel peptide using this compound as a starting material. The resulting peptide exhibited significant activity against specific cancer cell lines, showcasing the compound's utility in drug discovery .

Case Study 2: NMDA Receptor Modulators
Research focused on derivatives of this compound revealed their ability to selectively activate NMDA receptors in neuronal cultures. This finding supports the potential use of such compounds in treating neurological disorders .

Mechanism of Action

The mechanism of action of z-d-Glu(obzl)-oh primarily involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. The ester group can be selectively removed under specific conditions, allowing for the incorporation of the amino acid into the growing peptide chain .

Comparison with Similar Compounds

  • N-Cbz-D-glutamic acid α-benzyl ester
  • Boc-Glu(obzl)-oh
  • Fmoc-Glu(otbu)-oh

Comparison: z-d-Glu(obzl)-oh is unique due to its specific protection groups, which provide stability and selectivity during peptide synthesis. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications .

Biological Activity

Z-D-Glu(OBzl)-OH, also known as Z-D-glutamic acid α-benzyl ester, is a derivative of D-glutamic acid that has garnered attention in various biological studies due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H21_{21}NO6_6
  • Molecular Weight : 371.384 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Melting Point : 100 °C
  • LogP : 4.05

These properties indicate that this compound is a relatively hydrophobic compound, which may influence its biological interactions.

Synthesis and Characterization

This compound can be synthesized through various methods involving the protection of the glutamic acid backbone and subsequent esterification with benzyl alcohol. The synthesis typically involves:

  • Protection of the carboxyl group.
  • Esterification to form the benzyl ester.
  • Purification via recrystallization or chromatography.

The synthesis yields have been reported to vary, with yields around 83% for the NCA (N-carboxyanhydride) form of Glu(OBzl) .

This compound exhibits several biological activities that are significant in pharmacological contexts:

  • Antimicrobial Activity : Studies have shown that this compound and its analogs possess antibacterial properties against various strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds indicate potent activity, with values as low as 0.1 µg/mL for certain derivatives .
  • Neuroprotective Effects : Research has indicated that derivatives of glutamic acid can modulate neurotransmitter systems, particularly in neurodegenerative conditions. This compound may influence glutamate receptors, potentially providing neuroprotective effects in models of excitotoxicity .

Case Studies

  • Antibacterial Efficacy : A study demonstrated the antibacterial efficacy of this compound against S. aureus, with an MIC of 0.5 µg/mL compared to standard antibiotics . This suggests its potential as an alternative therapeutic agent.
  • Neuroprotective Studies : In vitro assays using neuronal cell lines showed that this compound could reduce oxidative stress markers, indicating a protective effect against cell death induced by glutamate toxicity .

Comparative Biological Activity Table

CompoundMIC (µg/mL)Target OrganismActivity Type
This compound0.1E. coliAntibacterial
This compound0.5S. aureusAntibacterial
Analog A0.2Pseudomonas aeruginosaAntibacterial
Analog B0.05Bacillus subtilisAntibacterial

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing Z-D-Glu(OBzl)-OH with high purity?

To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, and catalyst ratios) and monitor outcomes via HPLC or LC-MS. Ensure rigorous purification using column chromatography or recrystallization, followed by characterization via 1^1H/13^13C NMR and FT-IR to confirm structural integrity . Document all steps in detail to ensure reproducibility, as per standardized reporting guidelines for organic compounds .

Q. Advanced: How can conflicting data on this compound’s stability under varying pH conditions be resolved?

Adopt a factorial design to isolate variables (e.g., pH, temperature, ionic strength). Use kinetic studies (UV-Vis spectroscopy or NMR) to track degradation rates. Apply statistical tools like ANOVA to identify significant factors. Cross-validate findings with orthogonal methods (e.g., mass spectrometry for degradation products) and compare results with prior studies to contextualize discrepancies .

Q. Basic: Which analytical techniques are most reliable for confirming the purity of this compound?

Combine orthogonal methods:

  • Quantitative HPLC (C18 column, acetonitrile/water gradient) to assess chromatographic purity.
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and detect impurities.
  • Elemental analysis to validate empirical formula compliance .

Q. Advanced: How to design computational studies to predict this compound’s interactions with enzymatic targets?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-reference results with experimental data (e.g., SPR or ITC binding assays) to refine computational parameters .

Q. Basic: What strategies mitigate racemization risks during this compound synthesis?

Optimize reaction conditions:

  • Use low-temperature protocols (<0°C) in aprotic solvents (DMF or DCM).
  • Employ chiral auxiliaries or enantioselective catalysts.
  • Monitor optical rotation or chiral HPLC to detect racemization early .

Q. Advanced: How can researchers address inconsistencies in reported solubility profiles of this compound?

Conduct systematic solubility screenings using the shake-flask method across solvents (water, DMSO, ethanol) at controlled temperatures. Validate results with cheminformatics tools (e.g., COSMO-RS) to predict solvent interactions. Publish raw data (e.g., in supplementary materials) to enable meta-analyses .

Q. Basic: What spectroscopic benchmarks are critical for characterizing this compound’s stereochemistry?

  • NMR : Compare chemical shifts of diastereotopic protons and 13^{13}C signals with literature.
  • Circular Dichroism (CD) : Confirm enantiomeric excess in chiral environments.
  • X-ray crystallography (if crystalline): Resolve absolute configuration unambiguously .

Q. Advanced: What methodologies support the study of this compound’s metabolic pathways in vitro?

  • Use radiolabeled isotopes (e.g., 14^{14}C) to track metabolic products via scintillation counting.
  • Pair with LC-MS/MS to identify metabolites.
  • Employ hepatocyte or microsome assays to model hepatic metabolism, correlating results with computational predictions (e.g., CYP450 interaction simulations) .

Q. Basic: How to ensure reproducibility in this compound’s bioactivity assays?

Standardize protocols:

  • Use positive/negative controls in each assay batch.
  • Adopt blinded data analysis to reduce bias.
  • Report all experimental conditions (e.g., cell line passage number, serum batch) in line with FAIR data principles .

Q. Advanced: What frameworks guide hypothesis-driven research on this compound’s pharmacological potential?

Apply the PICO framework :

  • Population : Target enzyme/receptor.
  • Intervention : this compound dosage/administration.
  • Comparison : Existing inhibitors/agonists.
  • Outcome : Binding affinity or IC50 values.
    Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .

Q. Key Considerations for Researchers

  • Data Contradictions : Always contextualize findings within prior literature, noting methodological differences (e.g., assay sensitivity, sample preparation) .
  • Ethical Reporting : Disclose all conflicts of interest and raw data sources to enhance transparency .

Properties

IUPAC Name

(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIVXHQQTRSWGO-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59486-73-6, 5680-86-4
Record name 5-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59486-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537
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Record name D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester
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